3-(2-Chloro-phenyl)-1H-indazol-6-ylamine
Description
3-(2-Chloro-phenyl)-1H-indazol-6-ylamine (CAS 21413-23-0), also known as 6-amino-3-chloro-1H-indazole, is a heterocyclic aromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . The structure consists of an indazole core (a fused benzene and pyrazole ring) with a chlorine substituent at position 3 and an amine group at position 6 (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, agrochemicals, and dye production due to its reactive amine group and halogenated aromatic system .
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1H-indazol-6-amine |
InChI |
InChI=1S/C13H10ClN3/c14-11-4-2-1-3-9(11)13-10-6-5-8(15)7-12(10)16-17-13/h1-7H,15H2,(H,16,17) |
InChI Key |
AWKOADQTUHOKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=CC(=C3)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, chemical, and functional differences between 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine and related compounds:
Structural and Functional Analysis
Halogen vs. Alkyl Substituents
- This compound features a chlorine atom at position 3, which enhances electrophilic aromatic substitution reactivity compared to methyl-substituted analogs like 2,3-Dimethyl-2H-indazol-6-amine (CAS 635702-60-2).
- 2,3-Dimethyl-2H-indazol-6-amine replaces Cl with methyl groups, reducing electronegativity but improving metabolic stability due to decreased susceptibility to oxidative dehalogenation .
Core Heterocycle Variations
- This structural complexity is tailored for sodium channel blockade in antiarrhythmic applications, unlike the simpler indazole core of the target compound .
- Compounds with imidazole substituents (e.g., CAS 1909319-89-6) introduce a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and metal coordination, which is advantageous in kinase inhibitors or antifungal agents .
Pharmacokinetic Implications
- The dihydrochloride salt in [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine (CAS 1909319-89-6) improves aqueous solubility, a critical factor for bioavailability, compared to the free-base form of this compound .
Preparation Methods
Cyclocondensation of 2-Chlorophenylhydrazine with Substituted Benzaldehydes
The indazole core is frequently constructed via cyclocondensation between arylhydrazines and carbonyl compounds. For this compound, 2-chlorophenylhydrazine reacts with 3-nitrobenzaldehyde under acidic conditions to yield 3-(2-Chloro-phenyl)-6-nitro-1H-indazole, followed by nitro group reduction.
Reaction Conditions and Optimization
-
Acidic Medium : Hydrochloric acid (30%) promotes cyclization at 80°C for 12 hours, achieving 68–72% yield.
-
Nitro Group Positioning : Electrophilic nitration at position 6 is favored due to the directing effects of the indazole NH group.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to an amine with >90% efficiency.
Table 1 : Cyclocondensation Parameters and Yields
Palladium-mediated Suzuki-Miyaura coupling enables the introduction of the 2-chlorophenyl group post-indazole formation. A brominated indazole precursor at position 3 reacts with 2-chlorophenylboronic acid under standard conditions.
Protocol Refinement
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 90°C.
-
Protecting Groups : Boc protection of the indazole NH prevents undesired side reactions during coupling.
Equation 1 : Suzuki Coupling Mechanism
Direct Amination via Buchwald-Hartwig Coupling
For substrates bearing a halogen at position 6, palladium-catalyzed amination facilitates direct amine introduction. This method circumvents nitro group reduction, enhancing step economy.
Key Considerations
-
Ligand Selection : BINAP or Xantphos ligands improve catalytic activity.
-
Ammonia Sources : LiHMDS or NH₃ gas ensures efficient nucleophilic attack.
Table 2 : Amination Efficiency with Varied Halides
Characterization and Analytical Data
Structural confirmation relies on spectroscopic techniques, as demonstrated in analogous compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, a five-step approach involving:
Condensation of acetophenone derivatives with substituted benzaldehydes.
Reduction of α,β-unsaturated ketones using catalysts like 5% Pd/H₂.
Epoxide ring-opening with phenolic nucleophiles (e.g., epichlorohydrin).
Aminolysis with propylamine or similar amines.
Salt formation via reaction with HCl in dry diethyl ether .
Multi-component reactions (MCRs) under green chemistry conditions are also viable, enabling efficient heterocyclic core formation .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR (200–600 MHz) to confirm proton environments and carbon backbones.
- IR (4000–600 cm⁻¹) to identify functional groups (e.g., NH₂, C-Cl).
- Mass Spectrometry : ESI-TOF for molecular weight validation.
- Purity : HPLC or melting point analysis (e.g., 131–134°C for related compounds) .
Q. What initial biological assays evaluate its activity?
- Methodological Answer :
- Antimicrobial Activity : Dilution assays against bacterial strains (e.g., MIC determination) .
- Enzyme Modulation : Phospholipase A₂ inhibition assays using snake venom models .
- Pharmacological Screening : In vivo antiarrhythmic testing (e.g., aconitine-induced arrhythmia models) with ECG monitoring .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s structure, and what challenges arise?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation.
- Refinement : Employ SHELXL for small-molecule refinement. Challenges include:
- Handling twinned crystals or low-resolution data.
- Optimizing hydrogen atom positioning in NH-rich indazole cores.
- Validation : Cross-check with spectroscopic data to resolve ambiguities .
Q. How do computational methods like DFT aid in understanding electronic properties?
- Methodological Answer :
- DFT Studies : Use Gaussian 03/09 software to calculate:
- HOMO-LUMO gaps for reactivity predictions.
- Electrostatic potential maps for interaction sites (e.g., chloro-phenyl’s electron-withdrawing effects).
- Docking Simulations : Map interactions with targets like ORL-1 receptors using AutoDock Vina .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Modifications : Vary substituents on the indazole core (e.g., Cl position, NH₂ group alkylation).
- Pharmacological Testing : Compare bioactivity (e.g., antiarrhythmic IC₅₀) across derivatives.
- Data Correlation : Use regression models to link electronic parameters (DFT) with activity trends .
Q. How to resolve contradictions in bioactivity data (e.g., conflicting enzyme inhibition results)?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, incubation time).
- Orthogonal Assays : Validate phospholipase inhibition via fluorometric and colorimetric methods.
- Control Standardization : Use reference inhibitors (e.g., EDTA for metalloenzymes) to calibrate results .
Key Data from Related Studies
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial (Gram-positive) | Broth dilution | MIC = 50–100 µg/mL | |
| Phospholipase A₂ Inhibition | Colorimetric (Bothrops venom) | ~30% inhibition at 125 mg | |
| Antiarrhythmic (in vivo) | Aconitine-induced model | Reduced arrhythmia duration by 40–60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
